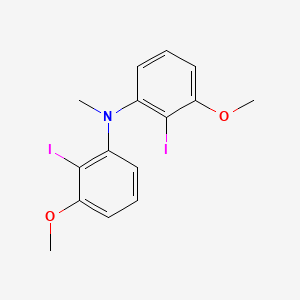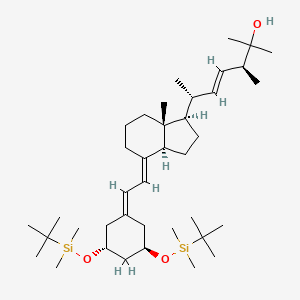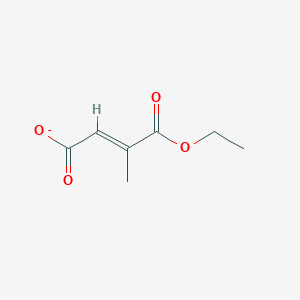
2-Butenedioic acid, 2-methyl-, 1-ethyl ester, (E)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Butenedioic acid, 2-methyl-, 1-ethyl ester, (E)-, also known as (E)-2-methyl-2-butenedioic acid 1-ethyl ester, is an organic compound with the molecular formula C7H10O4. This compound is a derivative of 2-butenedioic acid, where the hydrogen atom on the carboxyl group is replaced by an ethyl group. It is known for its applications in various chemical reactions and industrial processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenedioic acid, 2-methyl-, 1-ethyl ester, (E)- can be achieved through esterification reactions. One common method involves the reaction of 2-butenedioic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and increases efficiency .
化学反应分析
Types of Reactions
2-Butenedioic acid, 2-methyl-, 1-ethyl ester, (E)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: 2-Butenedioic acid, 2-methyl-, 1-ethyl ester, (E)- can be oxidized to form 2-butenedioic acid.
Reduction: Reduction can yield 2-butenediol.
Substitution: Substitution reactions can produce various derivatives depending on the substituent introduced.
科学研究应用
2-Butenedioic acid, 2-methyl-, 1-ethyl ester, (E)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: This compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 2-Butenedioic acid, 2-methyl-, 1-ethyl ester, (E)- involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes, leading to the formation of different metabolites. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in various biochemical pathways .
相似化合物的比较
Similar Compounds
Citraconic acid:
Mesaconic acid: Another stereoisomer with similar chemical properties.
Fumaric acid: A related compound with a similar structure but different functional groups.
Uniqueness
2-Butenedioic acid, 2-methyl-, 1-ethyl ester, (E)- is unique due to its specific ester group, which imparts distinct chemical reactivity and physical properties. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and industrial applications .
属性
分子式 |
C7H9O4- |
|---|---|
分子量 |
157.14 g/mol |
IUPAC 名称 |
(E)-4-ethoxy-3-methyl-4-oxobut-2-enoate |
InChI |
InChI=1S/C7H10O4/c1-3-11-7(10)5(2)4-6(8)9/h4H,3H2,1-2H3,(H,8,9)/p-1/b5-4+ |
InChI 键 |
HWQBUJSWKVPMFY-SNAWJCMRSA-M |
手性 SMILES |
CCOC(=O)/C(=C/C(=O)[O-])/C |
规范 SMILES |
CCOC(=O)C(=CC(=O)[O-])C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Pyrazolo[3,4-d]pyrimidin-4,6-dione](/img/structure/B12335651.png)
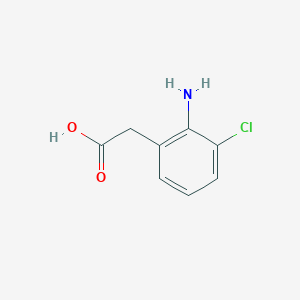

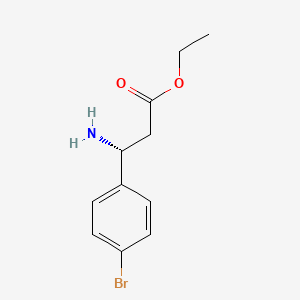
![4-[2-(Hydroxymethyl)-1H-benzoimidazol-1-yl]butyl Pivalate](/img/structure/B12335667.png)
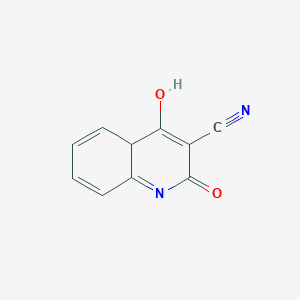
![1,3-Bis-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-5-phenyl-tetrahydro-oxazolo[4,3-c][1,4]oxazin-8-one](/img/structure/B12335679.png)

![3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-1-ium-1-yl]propanoic acid](/img/structure/B12335689.png)
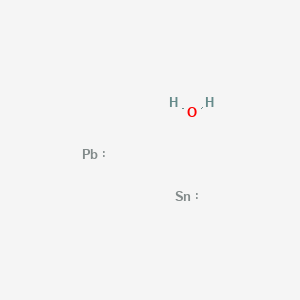
![6-Chloro-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B12335701.png)
